molecular formula C10H4ClF2NO2 B3016878 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid CAS No. 902742-65-8

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid

Cat. No.: B3016878
CAS No.: 902742-65-8
M. Wt: 243.59
InChI Key: ZDXDOOIPFXQOFM-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-difluoroquinoline-2-carboxylic acid involves several steps, including cyclization, halogenation, and fluorination reactions. One common method involves the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at 100°C, resulting in a mixture of fluorinated quinoline derivatives . Another approach involves the reaction of anthranilic acid derivatives under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,8-difluoroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-6,8-difluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF2NO2/c11-6-3-8(10(15)16)14-9-5(6)1-4(12)2-7(9)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXDOOIPFXQOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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